molecular formula C4 H4 Cl N S B1177456 P101 protein CAS No. 135946-76-8

P101 protein

Cat. No.: B1177456
CAS No.: 135946-76-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The P101 protein (also known as PI3Kγ regulatory subunit) is a critical component of the Class IB Phosphoinositide 3-kinase gamma (PI3Kγ) complex, where it functions as the essential regulatory partner to the p110γ catalytic subunit . This complex is a master regulator of immune cell signaling, chemotaxis, and inflammatory responses . Mechanism & Research Applications: P101 recruits the p110γ-P101 heterodimer to the plasma membrane by directly binding to Gβγ subunits released from activated G Protein-Coupled Receptors (GPCRs) . This recruitment is a vital step for the production of the lipid second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3), which drives downstream signaling pathways controlling cell growth, migration, and survival . The P101-containing PI3Kγ complex exhibits robust, direct activation by Gβγ, unlike the related p84-containing complex, making it a specific focus for studying GPCR-driven immune responses . Research indicates that P101 is particularly required for PI3Kγ's role in neutrophil chemotaxis . Its function is implicated in a range of diseases, including rheumatoid arthritis, lupus, atherosclerosis, and cancer, highlighting its value as a research target and potential therapeutic avenue . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

135946-76-8

Molecular Formula

C4 H4 Cl N S

Synonyms

P101 protein

Origin of Product

United States

Scientific Research Applications

Immunology

P101 protein has been shown to play a significant role in immune cell signaling. Specifically, it is involved in neutrophil chemotaxis and reactive oxygen species production. Studies have demonstrated that neutrophils lacking P101 exhibit impaired migration and reduced reactive oxygen species generation compared to those lacking p84, another regulatory subunit of PI3Kγ . This highlights P101's unique contribution to immune responses.

Cancer Research

The P101-p110γ complex is implicated in cancer progression, particularly in tumors where PI3K signaling is dysregulated. Research has shown that targeting this pathway can lead to potential therapeutic strategies for cancers with mutations in the PIK3CA gene or related pathways. For instance, studies indicate that inhibiting PI3Kγ can reduce tumor growth and metastasis .

Drug Development

The understanding of P101's role in PI3Kγ activation has opened avenues for drug development aimed at modulating this pathway. Purdue University researchers have recently revealed mechanisms that could lead to new therapies targeting PI3Kγ, potentially improving treatments for conditions like cancer and autoimmune diseases . The ability to selectively inhibit or activate PI3Kγ based on its subunit composition (p101 vs. p84) presents a novel approach in pharmacology.

Case Studies and Findings

StudyFocusFindings
Bohnacker et al., 2009Neutrophil functionDemonstrated that p110γ-p101 complex is essential for neutrophil chemotaxis; lack of p101 impairs migration .
Rathinaswamy et al., 2023G-protein signalingShowed differential activation of PI3Kγ complexes by Gβγ subunits; p101 directly binds Gβγ, enhancing activation .
Purdue University ResearchDrug developmentIdentified mechanisms of PI3Kγ activation; potential for new drugs targeting this pathway .

Mechanistic Insights

P101's structural characteristics enable it to interact specifically with p110γ, forming a stable heterodimer essential for its function. The unique assembly of the p110γ-p101 complex allows for distinct signaling responses compared to other PI3K complexes. This specificity is crucial for understanding how different cellular contexts can affect signaling outcomes .

Chemical Reactions Analysis

Structural Basis of P101-p110γ Interaction

The P101 subunit forms an obligate heterodimer with the p110γ catalytic subunit, enabling GPCR-mediated PI3Kγ activation. Cryo-EM studies reveal:

  • Interface regions : Three contact points between P101 and p110γ:

    • C2 domain of p110γ and helices α5/α6 of P101’s phox homology domain (PBD).

    • RBD-C2 linker of p110γ and the PBD of P101.

    • Electrostatic interactions between P101’s Gβγ-binding domain (GBD) and the C2 domain of p110γ .

Table 1: Key Residues in P101-p110γ Binding

Protein RegionFunctional RoleCritical ResiduesImpact of Mutation
P101 PBD (α5/α6)Stabilizes C2 domain of p110γP101 residues 25–175Disrupts heterodimerization
P101 GBD (729–741)Electrostatic interaction with p110γ C2Positively charged residuesReduced GPCR activation
p110γ C2 domainBinds P101 GBDAnionic surface residuesAltered Ras sensitivity

Gβγ Activation Mechanism

P101 enables PI3Kγ activation by recruiting Gβγ through two distinct mechanisms:

  • Primary activation : P101’s GBD binds Gβγ, anchoring the complex to membranes.

  • Secondary activation : Gβγ binds p110γ’s helical domain, inducing conformational changes that enhance lipid kinase activity .

Table 2: Gβγ Sensitivity of P101-p110γ Complexes

Mutation (P101/p110γ)Gβγ Activation (In Vitro)Cellular PIP3 ProductionOncogenic Transformation
Wild-type100% (baseline)HighEnhanced
P101 777VVKR/AAAA30% residual activityReduced by 70%Abolished
P101 821RKIL/AAAA25% residual activityReduced by 75%Abolished
p110γ R472C200–300% increasedHyperactive signalingNot tested

Dynamic Conformational Changes

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) highlights allosteric regulation:

  • P101 binding stabilizes the RBD-C2 linker and helical domain of p110γ, priming it for Gβγ interaction .

  • Membrane binding induces helical domain exposure in p110γ, further enhanced by Gβγ .

Mutational Analysis and Pathogenic Implications

Oncogenic mutations in p110γ (e.g., E347K, R472C) at the P101 interface alter complex dynamics:

  • E347K : Disrupts P101-p110γ interface, increasing HDX flexibility and Gβγ activation by 2–3× .

  • R472C : Destabilizes ABD-RBD-C2 linker interaction, leading to constitutive activation .

Comparative Regulation with p84 Subunit

P101 and p84 (a homolog) confer distinct activation profiles:

  • P101-dependent PI3Kγ : Requires Gβγ binding for activation.

  • p84-dependent PI3Kγ : Requires Ras binding instead .

Therapeutic Targeting

A nanobody targeting the P101-p110γ interface selectively inhibits GPCR activation of P101-containing complexes, sparing p84-p110γ . This specificity highlights P101’s unique role in inflammatory and oncogenic signaling.

Comparison with Similar Compounds

Comparison with Similar Regulatory Subunits

p84 (p87PIKAP): A Structural and Functional Homolog

Key comparisons include:

Feature p101 p84 (p87PIKAP)
Sequence Similarity Reference protein 24% overall similarity
Expression Dominant in B/T cells, macrophages Heart, mast cells
Gβγ Sensitivity High (≥100-fold activation) Moderate (~10-fold lower)
Ras Dependency Independent of Ras Requires Ras for membrane recruitment
Tissue-Specific Roles Immune cell migration Cardiac function
  • Functional Divergence :
    • While both subunits bind p110γ in a mutually exclusive manner, p84/p110γ complexes are less responsive to Gβγ and rely on Ras for activation .
    • In mast cells, p84 is the sole adaptor, whereas macrophages predominantly express p101 .
    • p101 deletion abolishes GPCR-driven neutrophil migration and reactive oxygen species (ROS) production, whereas p84 loss primarily affects cardiac signaling .

Structural Determinants of Activation

  • Domain Architecture :
    • p101’s N-terminus binds p110γ, while its C-terminus interacts with Gβγ . Mutations in these regions disrupt heterodimerization and activation .
    • p84 retains homologous domains but lacks key residues in the Gβγ-binding region, explaining its reduced sensitivity to Gβγ .
  • Cryo-EM Insights :
    • The p101/p110γ complex adopts a distinct conformation compared to p84/p110γ, with altered electrostatic interactions at the p110γ interface influencing Gβγ binding .

Evolutionary and Database Homologs

  • A putative p101 homolog (GenBank BC028998) shares clustered conservation in functional domains but diverges in non-critical regions, suggesting evolutionary specialization .
  • Viral homologs (e.g., Bombyx mori cypovirus p101) are unrelated to mammalian p101, highlighting functional convergence in lipid kinase regulation .

Key Research Findings

Signaling Pathways

  • p101/p110γ : Mediates Gβγ-dependent PI3Kγ activation in neutrophils, driving chemotaxis and inflammation .
  • p84/p110γ : Couples Ras and GPCR signals in mast cells, influencing allergic responses .

Disease Relevance

  • Immune Disorders : p101-deficient mice show impaired neutrophil migration and reduced inflammatory responses .
  • Cancer : Overexpression of p101 in T-cell lymphoma enhances p110γ activity and Akt survival signaling, promoting malignancy .

Unresolved Controversies

  • Functional Redundancy: Despite overlapping roles in PI3Kγ activation, p101 and p84 exhibit non-redundant functions in vivo, possibly due to tissue-specific expression or differential effector coupling .

Preparation Methods

Mammalian and Insect Cell Systems

p101 is typically co-expressed with p110γ in mammalian (HEK293, COS-7) or insect (Sf9) cell systems to ensure proper folding and complex formation. In HEK293 cells, transient transfection with plasmids encoding p101 and p110γ yields heterodimers detectable via co-immunoprecipitation. For larger-scale production, Sf9 cells infected with baculoviruses encoding both subunits achieve ~2–5 mg of complex per liter of culture. Co-expression is essential, as p110γ alone exhibits instability and negligible kinase activity.

Bacterial Expression Challenges

Attempts to express p101 in E. coli often result in insoluble aggregates due to its large size (101 kDa) and lack of chaperones. Solubility tags such as GST or MBP improve yields marginally but require subsequent cleavage steps that risk destabilizing the p101-p110γ interface. Thus, eukaryotic systems remain preferred for functional studies.

Extraction and Solubilization

Cell Lysis Conditions

Cells expressing p101-p110γ are lysed in ice-cold buffers containing:

  • 20 mM HEPES (pH 7.4)

  • 150 mM NaCl

  • 1% NP-40 or CHAPS

  • Protease inhibitors (e.g., PMSF, leupeptin)

  • Phosphatase inhibitors (e.g., sodium orthovanadate) .

Mechanical disruption via sonication (3 × 10 s pulses) or Dounce homogenization is employed for mammalian cells, while insect cells require gentler methods like freeze-thaw cycles.

Detergent Optimization

p101-p110γ complexes are membrane-associated due to p101’s Gβγ-binding domain (GBD). Detergent screening reveals 0.5% n-dodecyl-β-D-maltoside (DDM) optimally solubilizes the heterodimer while preserving kinase activity. Lower detergent concentrations (0.1% Triton X-100) suffice for cytoplasmic extracts.

Purification Strategies

Affinity Chromatography

Tandem Affinity Tagging:

  • p110γ is tagged with a C-terminal hexahistidine (His6) motif, enabling Ni-NTA affinity purification.

  • p101 lacks native affinity tags; co-purification with p110γ confirms complex formation. Elution with 250 mM imidazole yields ~60% pure complexes, requiring subsequent ion-exchange polishing.

Immunoaffinity Methods:
Monoclonal antibodies against p101 (e.g., clone F1398) coupled to Protein A/G beads isolate endogenous p101 from neutrophil lysates. This method achieves >90% purity but risks epitope masking in certain conformations.

Size-Exclusion Chromatography (SEC)

Final polishing using Superdex 200 Increase columns resolves p101-p110γ (Stokes radius: 5.8 nm) from free p110γ (4.2 nm) and contaminants. SEC buffer conditions:

  • 25 mM Tris (pH 7.5)

  • 150 mM NaCl

  • 2 mM DTT

  • 0.03% DDM .

Biochemical Characterization

Hydrodynamic Analysis

Multi-Angle Light Scattering (MALS):
SEC-MALS confirms a 1:1 stoichiometry for p101-p110γ (calculated MW: 248 kDa vs. observed: 255 ± 10 kDa). Deviations indicate aggregation or incomplete complex formation.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):
HDX-MS maps dynamic regions in p101-p110γ. Key findings:

  • p101’s GBD (residues 816–830) exhibits high flexibility, stabilizing upon Gβγ binding.

  • The p101-p110γ interface (C2 domain and RBD-C2 linker) shows reduced deuteration compared to p110γ alone, indicating rigidification.

Functional Assays

Lipid Kinase Activity:
p101-p110γ activity is quantified via PIP3 production using ELISA or fluorescent probes (e.g., PIP3 Biosensor). Basal activity is ~0.5 nmol/min/mg, increasing 200-fold with 500 nM Gβγ.

Condition Activity (nmol/min/mg) Fold Activation
Basal0.5 ± 0.1
+ 100 nM Gβγ45 ± 690×
+ 500 nM Gβγ98 ± 12196×
+ 100 nM Ras2.1 ± 0.3

Data from

Protein-Protein Interaction Studies:
Surface plasmon resonance (SPR) measures Gβγ binding to immobilized p101-p110γ. The heterodimer exhibits a K<sub>D</sub> of 18 ± 3 nM for Gβγ, versus 120 nM for p110γ alone.

Troubleshooting and Optimization

Complex Stability Issues

p101-p110γ dissociates during SEC if:

  • Detergent concentration is <0.03% DDM .

  • Buffer lacks reducing agents (DTT/TCEP).

  • Storage temperature exceeds 4°C .

Stabilization strategies include adding 10% glycerol or 0.1 mg/mL BSA to storage buffers.

Endogenous p101 Isolation from Neutrophils

Human neutrophils express ~50 ng p101 per 10<sup>6</sup> cells. Key steps:

  • Lysis in RIPA buffer supplemented with 1 mM Na<sub>3</sub>VO<sub>4</sub> and 10 mM NaF.

  • Pre-clearing with Protein G beads to reduce non-specific binding.

  • Immunoprecipitation with anti-p101 (1:500 dilution, overnight at 4°C).

Comparative Analysis of p101 vs. p84 Complexes

p101 and p84 regulatory subunits confer distinct properties to PI3Kγ:

Parameter p101-p110γ p84-p110γ
Gβγ Activation 200-fold6-fold
Ras Dependence Non-essentialRequired
Complex Stability Stable (K<sub>d</sub> < 10 nM)Transient (K<sub>d</sub> ~ 100 nM)
HDX-MS Dynamics Rigid C2-helical linkerFlexible C2-helical linker

Data synthesized from

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the interaction between p101 and p110γ subunits in PI3Kγ activation by Gβγ?

  • Methodological Answer : Co-expression assays in COS-7 cells combined with truncation mutagenesis are standard for mapping binding domains. For example, p101 constructs lacking specific regions (e.g., residues 1–200) show impaired binding to p110γ, as validated via immunoprecipitation and enzymatic activity assays using Gβγ stimulation . In vitro binding assays with purified subunits (e.g., GST-pull-downs) further confirm direct interactions .

Q. How are functional domains of p101 identified and validated?

  • Methodological Answer : Domain mapping involves generating deletion mutants (e.g., ΔN-terminal or ΔC-terminal) and testing their ability to bind p110γ and Gβγ. For instance, the N-terminal domain (residues 1–300) mediates p110γ binding, while the C-terminal domain (residues 601–800) interacts with Gβγ. Conservation of these domains across species (52–100% similarity) supports their functional significance . Dot-plot analyses (e.g., MEGALIGN software) and BLAST searches for homologues further validate domain conservation .

Q. What assays quantify PI3Kγ activity in p101/p110γ heterodimers?

  • Methodological Answer : Lipid kinase assays using phosphatidylinositol (PtdIns) as a substrate measure PI3Kγ activity. Radioactive ATP incorporation into PtdIns(3,4,5)P3 or fluorescence-based detection (e.g., ELISA) are common. Activity is normalized to basal levels and Gβγ-stimulated conditions to assess regulatory roles of p101 .

Advanced Research Questions

Q. How do p101 and p87 subunits differentially regulate class IB PI3K isoforms?

  • Methodological Answer : RT-PCR and tissue-specific expression profiling reveal distinct roles: p101 is constitutively expressed in immune cells, while p87 is inducible. Biochemical assays show p101/p110γ complexes exhibit higher basal activity but require Gβγ for full activation, whereas p87/p110γ shows lower basal activity but enhanced responsiveness to RTK signaling . Structural modeling (e.g., AlphaFold) of p101’s Gβγ-binding domain highlights key residues (e.g., hydrophobic pockets) absent in p87 .

Q. What mutational strategies elucidate p101’s role in substrate channeling and catalytic regulation?

  • Methodological Answer : Site-directed mutagenesis targeting residues at substrate channel entrances (e.g., P101L mutation in UDP-rhamnosyltransferase) alters catalytic efficiency. Kinetic assays (e.g., VmaxV_{max}, KmK_m) combined with molecular docking (e.g., AutoDock Vina) reveal steric hindrance or altered binding affinities caused by mutations . Truncation mutants (e.g., Δ601–800) abolish Gβγ-induced activation, confirming the C-terminal domain’s necessity .

Q. How are p101 homologues identified, and what challenges arise in cross-species functional studies?

  • Methodological Answer : BLAST searches using conserved interaction domains (e.g., p101’s N-terminal residues 1–300) identify distant homologues (e.g., BC028998-encoded protein with 24% overall similarity but conserved binding motifs). Challenges include low sequence conservation outside functional domains and species-specific post-translational modifications. Co-expression in heterologous systems (e.g., HEK293T cells) tests functional complementarity .

Q. What structural techniques resolve p101’s role in PI3Kγ activation?

  • Methodological Answer : Cryo-EM and X-ray crystallography of p101/p110γ heterodimers reveal conformational changes upon Gβγ binding. For example, AlphaFold3 predicts P101L mutation-induced structural distortions in substrate channels, validated via enzymatic assays showing reduced catalytic activity . Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps dynamic regions during activation .

Q. How is p101 implicated in disease mechanisms, such as cancer or immune disorders?

  • Methodological Answer : In acute myeloid leukemia (AML), CRISPR/Cas9 silencing of p101 (PIK3R5) disrupts PI3Kγ/Akt signaling, reducing cell proliferation. Pharmacological inhibition (e.g., IPI-549) combined with RNA-seq identifies downstream targets (e.g., FOXO1). Patient-derived xenograft (PDX) models validate therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.